1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone
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Overview
Description
1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the reaction of a suitable nitrile oxide with an alkyne or alkene.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the isoxazole and piperidine moieties under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Mechanism of Action
The mechanism of action of 1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone involves its interaction with specific molecular targets. These could include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)propanone
- 1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)butanone
Uniqueness
1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone is unique due to its specific structural features, which may confer distinct pharmacological properties compared to similar compounds. Its combination of a piperidine ring and an isoxazole ring could result in unique interactions with biological targets.
Properties
IUPAC Name |
1-(3-methylpiperidin-1-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-6-5-9-19(12-13)17(20)11-15-10-16(21-18-15)14-7-3-2-4-8-14/h2-4,7-8,10,13H,5-6,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGMMUYUCXTQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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